3-(4-Chlorophenyl)cyclopentanone

Medicinal Chemistry Drug Design Lipophilicity

Medicinal chemists targeting anticancer or antitubercular leads face a critical sourcing challenge: substituting the 4-chloro group with fluorine or other halogens can drastically alter potency, selectivity, and metabolic stability, invalidating SAR data. 3-(4-Chlorophenyl)cyclopentanone (CAS 115169-77-2) directly resolves this bottleneck: • Proven scaffold: derivatives show significant in vitro activity against human breast cancer cell lines and M. tuberculosis H37Rv. • Enables SAR-driven optimization of thromboxane A2 receptor antagonists for cardiovascular and asthma indications. • Supplied at ≥95% purity with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
CAS No. 115169-77-2
Cat. No. B052058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)cyclopentanone
CAS115169-77-2
Synonyms3-(4-CHLOROPHENYL)CYCLOPENTANONE
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2
InChIKeyACPYGZVNDNYVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)cyclopentanone Overview


3-(4-Chlorophenyl)cyclopentanone (CAS 115169-77-2) is a substituted cyclopentanone derivative with the molecular formula C₁₁H₁₁ClO and a molecular weight of 194.66 g/mol . Its core structure consists of a cyclopentanone ring functionalized with a 4-chlorophenyl group at the 3-position. As a member of the cyclopentanone family, it exhibits distinct physicochemical properties, including a predicted logP of 2.50 and a polar surface area of 17 Ų . The compound is primarily utilized as a key intermediate or core scaffold in the synthesis of bioactive molecules across medicinal chemistry, with reported applications ranging from the development of anticancer and antituberculosis agents to thromboxane A2 receptor antagonists [1].

3-(4-Chlorophenyl)cyclopentanone Analog Limitations


The specific placement and electronic character of the 4-chloro substituent on the phenyl ring in 3-(4-chlorophenyl)cyclopentanone directly govern its molecular interactions, physicochemical properties, and resulting biological activity. Simple substitution with other halogens or alkyl groups is not trivial and often leads to significant changes in potency, selectivity, or pharmacokinetic behavior . For example, replacing the chlorine atom with a fluorine atom (as in 3-(4-fluorophenyl)cyclopentanone) can dramatically alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making cross-class compound interchange scientifically unsound without rigorous re-validation of the target profile . The evidence presented below highlights how specific structural features translate into quantifiable performance differences, reinforcing the need for exact compound selection.

3-(4-Chlorophenyl)cyclopentanone vs. Analogs: Evidence


4-Chloro vs. 4-Fluoro Analog Properties

The 4-chloro substituent on the phenyl ring of 3-(4-chlorophenyl)cyclopentanone provides a distinct physicochemical profile compared to its 4-fluoro analog, which is critical for optimizing ADME properties. Specifically, the target compound has a molecular weight of 194.66 g/mol and a predicted ACD/LogP of 2.50, which correlates with a predicted aqueous solubility and blood-brain barrier permeability . In contrast, 3-(4-fluorophenyl)cyclopentanone has a lower molecular weight of 178.20 g/mol and, while specific logP data varies, the fluorine atom generally increases hydrophilicity relative to chlorine, leading to a different pharmacokinetic and pharmacodynamic profile . These differences in lipophilicity directly impact passive membrane permeability and non-specific binding, making the chloro analog more suitable for targets with hydrophobic binding pockets.

Medicinal Chemistry Drug Design Lipophilicity

Anticancer Activity in Breast Cancer Lines

Derivatives synthesized from the 3-(4-chlorophenyl)cyclopentanone scaffold have demonstrated significant in vitro anticancer activity against human breast cancer cell lines. While the parent compound itself is not the active agent, its role as a critical precursor is established. In sulforhodamine B (SRB) assays, specific derivatives (e.g., compounds 3a and 3c) showed promising cytotoxic effects at various concentrations . This is in contrast to simpler cyclopentanone analogs lacking the 4-chlorophenyl moiety, which often lack this specific activity profile. The presence of the 4-chlorophenyl group is essential for the requisite molecular recognition and target engagement within this series.

Anticancer Breast Cancer Cytotoxicity

Antituberculosis Activity

In the same study exploring anticancer activity, derivatives of 3-(4-chlorophenyl)cyclopentanone were also screened for antituberculosis activity. Compounds 3a, 3b, and 3c demonstrated significant activity against the standard virulent strain of Mycobacterium tuberculosis H37Rv . This specific biological activity is not a general feature of all cyclopentanone derivatives but is conferred by the specific 4-chlorophenyl substitution pattern on the cyclopentanone ring. This provides a clear rationale for selecting this specific building block when developing novel antimycobacterial agents.

Antituberculosis Infectious Disease Antimicrobial

3-(4-Chlorophenyl)cyclopentanone Research Applications


Lead Optimization for Oncology

As a core scaffold, 3-(4-chlorophenyl)cyclopentanone is an ideal starting material for medicinal chemists focused on synthesizing novel anticancer agents. Derivatives synthesized from this precursor have shown significant in vitro activity against human breast cancer cell lines . Its use in structure-activity relationship (SAR) studies can help optimize potency and selectivity for specific cancer targets.

Antitubercular Agent Development

For researchers in infectious disease, this compound provides a direct pathway to synthesizing agents active against Mycobacterium tuberculosis. The evidence shows that specific derivatives of 3-(4-chlorophenyl)cyclopentanone exhibit significant activity against the H37Rv strain . This makes it a valuable building block for generating new chemical entities to combat drug-resistant tuberculosis.

Thromboxane A2 Receptor Antagonist Synthesis

The cyclopentanone core, particularly when functionalized as in 3-(4-chlorophenyl)cyclopentanone, can serve as a key intermediate or bioisostere for carboxylic acids in the design of potent thromboxane A2 receptor (TP) antagonists. Such antagonists are of significant interest for developing new therapies for cardiovascular diseases, including thrombosis and asthma [1]. The specific substitution pattern influences the potency and duration of action of the final drug candidates.

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